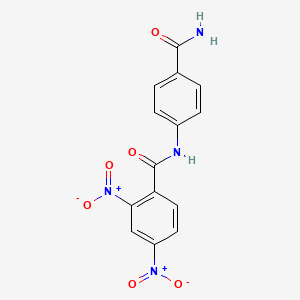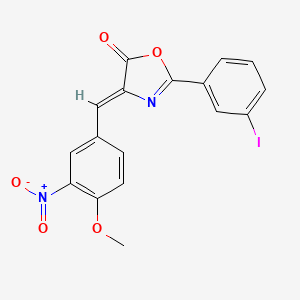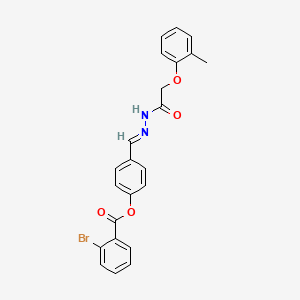![molecular formula C22H16Br2N2O2 B11557363 2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11557363.png)
2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol is an organic compound that belongs to the class of bromophenols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol typically involves the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-methyl-4-bromoaniline in an ethanolic solution. The reaction mixture is heated and stirred for about an hour, resulting in the formation of a yellow solid. This solid is then filtered, washed, and dried. The final product is obtained by dissolving the solid in absolute ethanol and allowing it to crystallize through slow evaporation at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenols or benzoxazoles.
Scientific Research Applications
2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol has several scientific research applications:
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of bromine and benzoxazole moieties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It may be used in the synthesis of advanced materials or as a precursor for other functional compounds.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol involves its interaction with molecular targets and pathways. The compound’s effects are likely mediated through its ability to form hydrogen bonds, participate in π-π interactions, and undergo tautomeric shifts. These interactions can influence the compound’s binding to specific proteins or enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol: This compound shares a similar structure but has a chlorine atom instead of a benzoxazole moiety.
4-bromo-2-[(E)-[(3-bromophenyl)imino]methyl]-6-methoxyphenol: This compound has a methoxy group instead of the dimethylphenol moiety.
Uniqueness
2-bromo-6-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol is unique due to the presence of both bromine atoms and the benzoxazole moiety
Properties
Molecular Formula |
C22H16Br2N2O2 |
|---|---|
Molecular Weight |
500.2 g/mol |
IUPAC Name |
2-bromo-6-[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C22H16Br2N2O2/c1-12-9-15(21(27)20(24)13(12)2)11-25-17-7-8-19-18(10-17)26-22(28-19)14-3-5-16(23)6-4-14/h3-11,27H,1-2H3 |
InChI Key |
KZOKFORMUCWXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide](/img/structure/B11557299.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11557304.png)

![N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]biphenyl-4-amine](/img/structure/B11557324.png)
![3-Fluoro-N-({N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11557332.png)
![N-(3-Fluorophenyl)-1-{N'-[(E)-(5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11557342.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11557344.png)
![2-Bromo-N-({N'-[(E)-(2,4-dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11557348.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11557350.png)
![3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-(4-methylphenyl)propan-1-one](/img/structure/B11557351.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11557356.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide](/img/structure/B11557362.png)
